Aminoacetonitrile bisulfate

描述

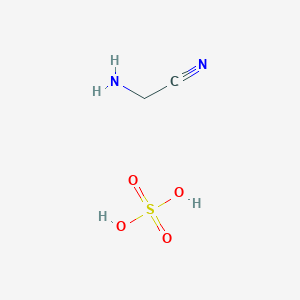

Aminoacetonitrile bisulfate is an organic compound with the chemical formula NH2CH2CN · H2SO4. It is a derivative of aminoacetonitrile, which is a colorless liquid. This compound is typically encountered as a crystalline powder or chunks. This compound is known for its instability at room temperature due to the incompatibility of the amine nucleophile and the nitrile electrophile .

准备方法

Synthetic Routes and Reaction Conditions: Aminoacetonitrile bisulfate can be synthesized through the reaction of glycolonitrile with ammonia. The reaction proceeds as follows: [ \text{HOCH}_2\text{CN} + \text{NH}_3 \rightarrow \text{NH}_2\text{CH}_2\text{CN} + \text{H}_2\text{O} ] This reaction produces aminoacetonitrile, which can then be converted to its bisulfate salt by reacting with sulfuric acid .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route. The reaction is typically carried out under controlled conditions to ensure the stability and purity of the final product. The reaction conditions include maintaining a low temperature to prevent decomposition and using excess ammonia to drive the reaction to completion .

化学反应分析

Hydrolysis Reactions

Aminoacetonitrile bisulfate undergoes acid- or base-catalyzed hydrolysis to yield glycine (aminoacetic acid). The reaction mechanism involves nucleophilic attack by water on the nitrile group, followed by proton transfer and sulfate elimination :

Key conditions and outcomes :

-

Catalysts : Hydrochloric acid or sodium hydroxide accelerates the reaction.

-

Temperature : Optimal yields occur at 80–100°C.

-

Byproducts : Ammonium bisulfate forms as a water-soluble byproduct .

Nucleophilic Substitution Reactions

The amino group facilitates substitution reactions with electrophilic agents. A notable example involves coupling with carboxylic acid derivatives to form amides. In a study, this compound reacted with 4-octylbenzoic acid under peptide-coupling conditions :

Experimental parameters :

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| 4-Octylbenzoic acid | Dichloromethane | 0–25°C | 30–40% |

Steric hindrance from bulky substituents (e.g., cyclopropyl groups) reduces reaction efficiency .

Cyclization Reactions

This compound serves as a precursor for nitrogen-containing heterocycles. In a patented synthesis of 2-aminopyrazines, the compound reacts with α-chloro oximes under acidic conditions :

-

Initial step : Formation of hydroxyimino-substituted intermediate:

-

Cyclization : Treatment with polyphosphoric acid (PPA) at 80–85°C induces ring closure .

Critical factors :

-

Acid catalyst : Polyphosphoric acid enhances electrophilicity at the nitrile carbon.

-

Temperature control : Exothermic reactions require gradual reagent addition to prevent decomposition .

Thermal Decomposition

Under elevated temperatures (>200°C) or prolonged heating, this compound decomposes into hazardous gases :

Safety considerations :

-

Primary hazards : Cyanide, sulfur oxides, and nitrogen oxides.

-

Mitigation : Conduct reactions in fume hoods with gas scrubbers .

Comparative Reaction Data Table

Mechanistic Insights

-

Hydrolysis : Proceeds via a tetrahedral intermediate, with sulfate acting as a leaving group .

-

Substitution : The amino group’s nucleophilicity drives reactivity, though steric effects limit efficiency with bulky substrates .

-

Cyclization : Acidic conditions polarize the nitrile group, facilitating intramolecular attack by the amino group .

科学研究应用

Chemical Synthesis

Building Block for Heterocycles

AAB is primarily utilized as a precursor in the synthesis of nitrogen-containing heterocycles. These compounds are crucial in pharmaceuticals and agrochemicals due to their biological activity. The ability to form stable salts with acids enhances the stability and usability of AAB in synthetic routes.

Key Reactions Involving AAB

- Hydrolysis : AAB can be hydrolyzed to produce glycine, a fundamental amino acid essential for protein synthesis.

- Nucleophilic Substitution : The amino group in AAB allows it to participate in nucleophilic substitution reactions, making it versatile for creating various derivatives.

| Reaction Type | Major Product | Conditions Required |

|---|---|---|

| Hydrolysis | Glycine | Water, Acid catalyst |

| Nucleophilic Substitution | Various derivatives | Mild conditions with suitable nucleophiles |

Biological Applications

Antihelmintic Properties

Research indicates that derivatives of AAB exhibit potential as antihelmintics. These compounds act as nematode-specific acetylcholine agonists, causing paralysis in nematodes. This mechanism leads to the rapid expulsion of parasites from the host, making AAB derivatives promising candidates for developing new antiparasitic drugs.

Case Study: Nematode Paralysis

In studies involving nematodes, AAB derivatives were shown to bind effectively to acetylcholine receptors, leading to spastic paralysis. This finding highlights the potential use of AAB in veterinary medicine and agricultural pest control.

Medicinal Chemistry

Therapeutic Potential

Ongoing research is exploring the therapeutic applications of AAB in treating various diseases. Its role as a precursor for biologically active compounds positions it as a candidate for drug development.

Example of Research Findings

A study demonstrated that modifications of AAB could enhance its efficacy against specific cancer cell lines. The introduction of different functional groups allowed for improved interaction with cellular targets, leading to increased cytotoxicity against cancer cells.

Industrial Applications

Aminoacetonitrile bisulfate is also employed in the production of various chemical intermediates and fine chemicals. Its stability and reactivity make it suitable for industrial applications, including:

- Synthesis of agrochemicals

- Development of specialty chemicals

- Use as a catalyst in organic reactions

作用机制

The mechanism of action of aminoacetonitrile bisulfate, particularly its derivatives, involves acting as nematode-specific acetylcholine agonists. These compounds bind to acetylcholine receptors in nematodes, causing a spastic paralysis that leads to the rapid expulsion of the parasites from the host . The molecular targets include acetylcholine receptors, and the pathways involved are related to neurotransmission and muscle contraction.

相似化合物的比较

Aminoacetonitrile: The parent compound, which is a colorless liquid.

Glycinonitrile: Another related compound with similar properties.

Aminopropionitrile: A compound with an additional carbon in the chain.

Comparison: Aminoacetonitrile bisulfate is unique due to its bisulfate salt form, which provides enhanced stability compared to the free aminoacetonitrile. This stability makes it more suitable for certain industrial and research applications. Additionally, its ability to form stable salts with acids like sulfuric acid distinguishes it from other similar compounds .

生物活性

Aminoacetonitrile bisulfate (AAB) is a compound that has garnered attention for its diverse biological activities, particularly in the context of drug development and therapeutic applications. This article explores the biological activity of AAB, focusing on its mechanisms, effects on various biological systems, and potential therapeutic uses.

Chemical Structure and Properties

This compound is a nitrile derivative with the following chemical structure:

- Chemical Formula : C₂H₆N₂O₄S

- Molecular Weight : 138.14 g/mol

This compound is characterized by its amino group, which plays a crucial role in its reactivity and biological interactions.

AAB exhibits biological activity primarily through its interaction with various enzymes and cellular pathways. Notably, it has been identified as a "warhead" in the design of protease inhibitors. The aminoacetonitrile moiety allows for reversible covalent binding to the active site of cysteine or serine residues in proteases, enhancing selectivity and efficacy against target enzymes.

Key Mechanisms:

- Protease Inhibition : AAB derivatives have been shown to inhibit cathepsin L, a cysteine protease involved in cancer progression and metastasis. This inhibition is significant for developing anti-cancer therapies .

- Cellular Uptake : Studies indicate that modifications to the hydrophobicity of AAB derivatives can influence their cellular uptake and subsequent biological response. Hydrophilic modifications enhance penetration into cells, leading to increased mitochondrial damage and apoptosis in cancer cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Studies

- Anticancer Research : In a study focused on ovarian cancer cells, AAB derivatives were shown to significantly increase mitochondrial reactive oxygen species (ROS) levels, leading to DNA damage and apoptosis. This highlights the compound's potential as a therapeutic agent for resistant cancer types .

- Protease Inhibition Development : Research aimed at optimizing dipeptidic inhibitors demonstrated that incorporating the aminoacetonitrile group into small molecules significantly improved their selectivity against human cathepsin L while maintaining low off-target effects. This positions AAB as a valuable scaffold in drug design .

属性

IUPAC Name |

2-aminoacetonitrile;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2.H2O4S/c3-1-2-4;1-5(2,3)4/h1,3H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGIXCPOLMWQTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5466-22-8, 151-63-3 | |

| Record name | Acetonitrile, 2-amino-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5466-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonitrile, 2-amino-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90164685 | |

| Record name | Aminoacetonitrile sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151-63-3, 5466-22-8 | |

| Record name | Aminoacetonitrile sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminoacetonitrile sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aminoacetonitrile sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminoacetonitrile bisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOACETONITRILE HYDROGEN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XA82HGQ1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Aminoacetonitrile bisulfate affect collagen properties?

A: this compound influences collagen by interfering with its cross-linking process. While the exact mechanism remains unclear, studies suggest that it may inhibit the formation of stable collagen cross-links, leading to alterations in the mechanical properties of tissues rich in collagen, such as skin and cartilage. [, ]

Q2: How does this compound impact the epiphyseal growth plate in hypophysectomized rats?

A: In hypophysectomized rats, this compound was shown to disrupt the normal development and function of the epiphyseal growth plate. [] Specifically, it was observed to cause enlargement and irregular arrangement of chondrocytes, widen intercellular spaces, and lead to edema in the cartilage matrix. These findings suggest that this compound interferes with chondrocyte maturation and matrix resorption, ultimately affecting bone growth.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。